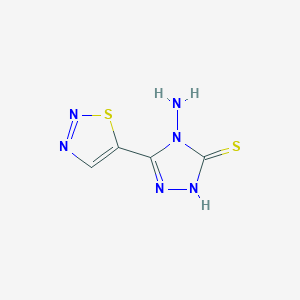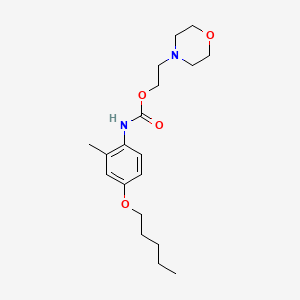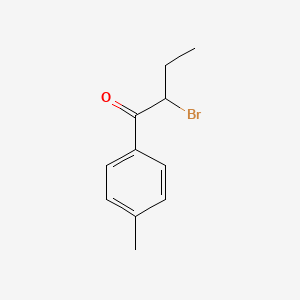
4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound is characterized by the presence of both triazole and thiadiazole rings, which contribute to its diverse chemical reactivity and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with various reagents. One common method includes the reaction with hydrazonoyl halides, which leads to the formation of triazolothiadiazines . The reaction conditions often involve refluxing in ethanol with a catalyst such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a variety of substituted triazole-thiadiazole compounds .
Aplicaciones Científicas De Investigación
4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, which are involved in critical biological pathways . Additionally, its ability to form hydrogen bonds and interact with different receptors contributes to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
- 4-amino-3-mercapto-1,2,4-triazole
- 3-arylamino-6-phenyl-1,2,4-triazolo-3,4-b-1,3,4-thiadiazine
Uniqueness
What sets 4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione apart is its combined triazole and thiadiazole rings, which provide a unique scaffold for various chemical reactions and biological activities. This dual-ring structure enhances its potential as a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
64369-17-1 |
|---|---|
Fórmula molecular |
C4H4N6S2 |
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C4H4N6S2/c5-10-3(7-8-4(10)11)2-1-6-9-12-2/h1H,5H2,(H,8,11) |
Clave InChI |
KCEXEVSZRWRKGX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SN=N1)C2=NNC(=S)N2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)



![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)



![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)

